1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide is a synthetic organic compound It features a cyclopropane ring, a fluorophenyl group, and a methoxy-phenylbutyl group
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Methoxy-Phenylbutyl Group: This could be done through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide can undergo various chemical reactions:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide
- 1-(4-bromophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity and stability. Fluorine atoms can also affect the compound’s biological activity, making it potentially more effective in certain applications compared to its chloro or bromo analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-3-21(25-2,17-7-5-4-6-8-17)15-23-19(24)20(13-14-20)16-9-11-18(22)12-10-16/h4-12H,3,13-15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGASMHRIKNPZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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